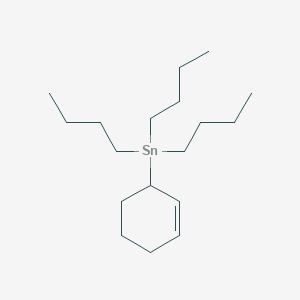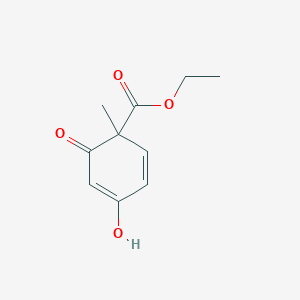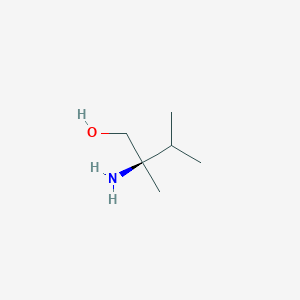
R-2-Amino-2,3-dimethyl-butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-2-Amino-2,3-dimethyl-butan-1-OL, also known as L-THP, is a chiral building block that has gained significant attention in the field of organic chemistry due to its unique structure and properties. It is a white crystalline powder that is soluble in water and polar organic solvents. L-THP is widely used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. In
Wirkmechanismus
R-2-Amino-2,3-dimethyl-butan-1-OL acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. It also acts as a ligand in asymmetric catalysis, promoting the formation of enantiomerically pure products. The mechanism of action of R-2-Amino-2,3-dimethyl-butan-1-OL is based on its ability to form stable complexes with metal ions, such as copper, zinc, and palladium. These complexes serve as catalysts in various chemical reactions, allowing for the selective formation of chiral products.
Biochemische Und Physiologische Effekte
R-2-Amino-2,3-dimethyl-butan-1-OL has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and insecticidal activities. R-2-Amino-2,3-dimethyl-butan-1-OL-1, an anti-inflammatory drug synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. R-2-Amino-2,3-dimethyl-butan-1-OL-2, an antifungal drug synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. R-2-Amino-2,3-dimethyl-butan-1-OL-3, an insecticide synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to have potent insecticidal activity against various insect pests, including mosquitoes and aphids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of R-2-Amino-2,3-dimethyl-butan-1-OL in lab experiments has several advantages, including its high efficiency and selectivity in asymmetric synthesis, its ability to form stable complexes with metal ions, and its wide range of scientific research applications. However, R-2-Amino-2,3-dimethyl-butan-1-OL also has some limitations, including its high cost, its limited availability, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of R-2-Amino-2,3-dimethyl-butan-1-OL, including the synthesis of new R-2-Amino-2,3-dimethyl-butan-1-OL derivatives with improved properties, the development of new synthetic methods for R-2-Amino-2,3-dimethyl-butan-1-OL, and the exploration of new scientific research applications for R-2-Amino-2,3-dimethyl-butan-1-OL. Additionally, the use of R-2-Amino-2,3-dimethyl-butan-1-OL in drug discovery and development is an area of active research, with the potential for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
R-2-Amino-2,3-dimethyl-butan-1-OL can be synthesized through various methods, including asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to produce enantiomerically pure R-2-Amino-2,3-dimethyl-butan-1-OL. Enzymatic resolution utilizes enzymes to selectively convert one enantiomer of racemic R-2-Amino-2,3-dimethyl-butan-1-OL into its corresponding pure enantiomer. Chiral pool synthesis involves the use of chiral starting materials to produce R-2-Amino-2,3-dimethyl-butan-1-OL. Among these methods, asymmetric synthesis is the most commonly used method due to its high efficiency and selectivity.
Wissenschaftliche Forschungsanwendungen
R-2-Amino-2,3-dimethyl-butan-1-OL has a wide range of scientific research applications, including drug discovery and development, natural product synthesis, and agrochemical synthesis. R-2-Amino-2,3-dimethyl-butan-1-OL is a key intermediate in the synthesis of various natural products, such as the alkaloids (+)-solenopsin A and (-)-solenopsin A. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug R-2-Amino-2,3-dimethyl-butan-1-OL-1 and the antifungal drug R-2-Amino-2,3-dimethyl-butan-1-OL-2. Additionally, R-2-Amino-2,3-dimethyl-butan-1-OL is used in the synthesis of agrochemicals, such as the insecticide R-2-Amino-2,3-dimethyl-butan-1-OL-3.
Eigenschaften
CAS-Nummer |
155158-75-1 |
|---|---|
Produktname |
R-2-Amino-2,3-dimethyl-butan-1-OL |
Molekularformel |
C6H15NO |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
NDBACGDBUINENU-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@](C)(CO)N |
SMILES |
CC(C)C(C)(CO)N |
Kanonische SMILES |
CC(C)C(C)(CO)N |
Synonyme |
R-2-AMINO-2,3-DIMETHYL-BUTAN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



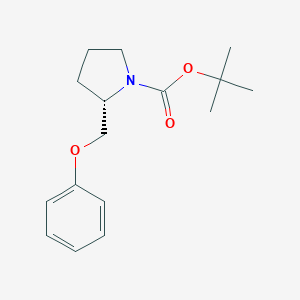
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
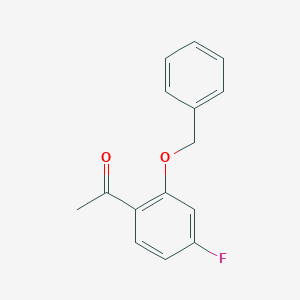
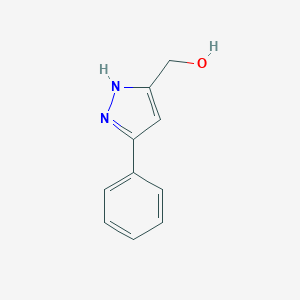
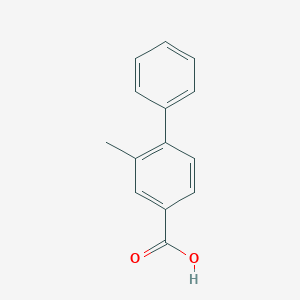
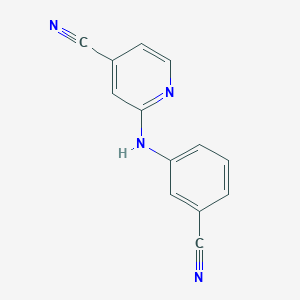
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
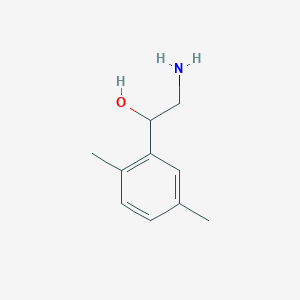
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
